molecular formula C4HBrCl2N2 B1266721 5-Bromo-4,6-dichloropyrimidine CAS No. 68797-61-5

5-Bromo-4,6-dichloropyrimidine

Cat. No. B1266721
CAS RN: 68797-61-5
M. Wt: 227.87 g/mol
InChI Key: BKLHHTTZTSYHBV-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dichloropyrimidine is a chemical compound utilized in various scientific and industrial applications. Its unique structural features make it a valuable intermediate in chemical synthesis.

Synthesis Analysis

  • Regioselective Synthesis : A study by Doulah et al. (2014) describes a regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine (Doulah et al., 2014).
  • Synthesis from Methyl 2-(4-bromophenyl) Acetate : Hou et al. (2016) developed a method to synthesize 5-(4-bromophenyl)-4,6-dichloropyrimidine starting from commercially available methyl 2-(4-bromophenyl) acetate (Hou et al., 2016).

Molecular Structure Analysis

  • X-ray Crystallography Analysis : The molecular structure of related bromo- and chloro-pyrimidine compounds has been extensively studied using X-ray crystallography to understand their crystalline network and hydrogen bonding interactions (Tang et al., 2014).

Chemical Reactions and Properties

  • Ring Rearrangement : Tang et al. (2014) also reported on the susceptibility of certain bromo- and chloro-pyrimidine chemotypes to ring isomerization and their utility as synthetic intermediates due to halogen functionalities (Tang et al., 2014).

Physical Properties Analysis

  • Solid-State Molecular Structure : The crystalline structure and physical properties of bromo- and chloro-pyrimidine derivatives have been explored to understand their stability and interactions in the solid state (Martins et al., 1998).

Chemical Properties Analysis

  • Reactivity Study : A study on 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a related compound, sheds light on the reactivity, electronic structure, and potential as a nonlinear optical material, providing insights into the chemical behavior of similar pyrimidine compounds (Murthy et al., 2019).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated that 4,6-dichloropyrimidines, which include 5-bromo-4,6-dichloropyrimidine, can be synthesized from various malonyl chlorides and organic thiocyanates. This process is significant in the formation of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Al-Rawi, David, & Elvidge, 1983).

Intermediate in Pyrimidine Synthesis

5-Bromo-4,6-dichloropyrimidine is identified as an important intermediate in the synthesis of pyrimidine compounds. It plays a key role in the synthesis of various derivatives used in pharmaceutical and chemical industries (Hou et al., 2016).

Antiviral and Antiretroviral Activity

This compound has been used in the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, showing potential in antiviral and antiretroviral activities. Specifically, these compounds have exhibited inhibitory effects against retrovirus replication, highlighting their potential in HIV treatment research (Hocková et al., 2003).

Tyrosine Kinase Inhibitors

A series of 5-bromo-pyrimidine derivatives synthesized from 5-bromo-4,6-dichloropyrimidine have been evaluated as tyrosine kinase inhibitors. These compounds are important in cancer research, particularly in the development of treatments for various cancer cell lines (Munikrishnappa et al., 2016).

Studies in Molecular Biology

In molecular biology, 5-bromo-4,6-dichloropyrimidine-related compounds have been used in the study of DNA synthesis and replication. For instance, analogues like 5-bromo-2-deoxyuridine are used to tag dividing cells for various biomedical research purposes (Cavanagh et al., 2011).

Safety And Hazards

5-Bromo-4,6-dichloropyrimidine is classified as Acute Tox. 3 Oral - Skin Corr. 1B . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-4,6-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrCl2N2/c5-2-3(6)8-1-9-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLHHTTZTSYHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6071748
Record name Pyrimidine, 5-bromo-4,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6071748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4,6-dichloropyrimidine

CAS RN

68797-61-5
Record name 5-Bromo-4,6-dichloropyrimidine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 5-bromo-4,6-dichloro-
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Record name Pyrimidine, 5-bromo-4,6-dichloro-
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Record name Pyrimidine, 5-bromo-4,6-dichloro-
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Record name 5-bromo-4,6-dichloropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
J Chesterfield, JFW McOmie, ER Sayer - Journal of the Chemical …, 1955 - pubs.rsc.org
… unknown chloropyrimidines, namely 4 : 5dichloro-, 2 : 4 : 5-trichloro-, and 4 : 5 : 6-trichIoro-pyrimidine, have now been prepared together with 5-bromo-4 : 6-dichloropyrimidine. 5-Bromo…
Number of citations: 42 pubs.rsc.org
MD Mehta, D Miller, EF Mooney - Journal of the Chemical Society …, 1965 - pubs.rsc.org
4, 6-Disubstituted pyrimidine-5-carboxylic acids have been prepared from 5-bromopyrimidines through the halogen-metal interconversion with n-butyl-lithium. When bromine and …
Number of citations: 8 pubs.rsc.org
Z Ebrahimpour, A Shiri, M Bakavoli… - Journal of …, 2017 - Wiley Online Library
Several new pyrimido[4,5‐e][1,2,4]triazolo[3,4‐b][1,3,4]thiadiazine derivatives (5a, 5b, 5c, 5d, 5e, 5f, 5g) were synthesized through the condensation reaction of 5‐bromo‐4,6‐…
Number of citations: 7 onlinelibrary.wiley.com
M Igei, M Bakavoli, A Shiri… - Journal of Chemical …, 2016 - journals.sagepub.com
Several new pyrimido[4,5-e]tetrazolo[5,1-b][1,3,4]thiadiazine derivatives have been synthesised through heterocyclisation of 5-bromo-4,6-dichloropyrimidine with sodium 1-amino-1H-…
Number of citations: 8 journals.sagepub.com
MPL Caton, MS Grant, DL Pain, R Slack - Journal of the Chemical …, 1965 - pubs.rsc.org
Pyrimidin-5-yl-lithium compounds, mostly having alkoxy-substituents, reacted with carbon dioxide, dimethylformamide, and sulphur, forming respectively carboxylic acids, aldehydes, …
Number of citations: 8 pubs.rsc.org
CO Okafor - The Journal of Organic Chemistry, 1973 - ACS Publications
Compounds of 1, 3, 6-triazaphenothiazine, a new heterocyclic ring, are hereby described. Previously, no tri-azaphenothiazine compound was known. The synthesis of these …
Number of citations: 38 pubs.acs.org
RL Dow, M Andrews, GE Aspnes, G Balan… - Bioorganic & medicinal …, 2011 - Elsevier
A novel series of potent DGAT-1 inhibitors was developed originating from the lactam-based clinical candidate PF-04620110. Incorporation of a dioxino[2,3-d]pyrimidine-based core …
Number of citations: 20 www.sciencedirect.com
ML Read - 2008 - duo.uio.no
6-Aryl-9-substituted benzylpurines as antimycobacterial agents have been previously studied in our group.1-5 The structural activity relationship (SAR) of antimycobacterial purines is …
Number of citations: 0 www.duo.uio.no
W Hu, J Tang, X Ju, Z Yi, H Yang, C Xiao… - ACS Central …, 2023 - ACS Publications
The first example of [5,6,5]-tricyclic bistetrazole-fused energetic materials has been obtained through a one-step reaction from commercial and inexpensive 4,6-dichloro-5-…
Number of citations: 6 pubs.acs.org
B Danet - 2022 - ora.ox.ac.uk
This thesis describes work on the use of atropisomeric biaryl compounds in fragment-based drug discovery (FBDD) and probe compound development. Part I describes the …
Number of citations: 3 ora.ox.ac.uk

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